Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate
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Overview
Description
Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate is a chemical compound with a complex structure that includes a morpholine ring, a tert-butyl group, and a methylaminoethyl side chain
Preparation Methods
The synthesis of tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-bromomorpholine-4-carboxylate with 2-(methylamino)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate: This compound has a similar structure but with an azetidine ring instead of a morpholine ring.
Tert-butyl 2-(methylamino)ethylcarbamate: This compound has a simpler structure with a carbamate group instead of a morpholine ring.
Tert-butyl 3-[(methylamino)methyl]morpholine-4-carboxylate: This compound has a similar structure but with a different substitution pattern on the morpholine ring.
Properties
Molecular Formula |
C12H24N2O3 |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-8-16-9-10(14)5-6-13-4/h10,13H,5-9H2,1-4H3 |
InChI Key |
PQPHLEBNFPUQNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CCNC |
Origin of Product |
United States |
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